molecular formula C13H13OP B1293524 Methyldiphenylphosphine oxide CAS No. 2129-89-7

Methyldiphenylphosphine oxide

Cat. No.: B1293524
CAS No.: 2129-89-7
M. Wt: 216.21 g/mol
InChI Key: PEGCITODQASXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldiphenylphosphine oxide (MDPPO; CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP. Its structure consists of a phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. MDPPO is widely used in organic synthesis, particularly in Horner-Wadsworth-Emmons olefination reactions to form alkenes . It also serves as a precursor for lithiated intermediates in the preparation of phosphorylated enamines and heterocycles . Key physical properties include a molecular weight of 216.22 g/mol and a ³¹P NMR chemical shift of 30.8 ppm in chloroform .

Properties

IUPAC Name

[methyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCITODQASXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175556
Record name Phosphine oxide, diphenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129-89-7
Record name Methyldiphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2129-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, diphenylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldiphenylphosphine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine oxide, diphenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldiphenylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Quaternization and Wittig Reaction

A notable method involves the quaternization of methyldiphenylphosphine followed by a Wittig reaction. This two-step synthesis can yield aryldiphenylphosphine oxides efficiently:

  • Step 1 : Quaternization of methyldiphenylphosphine with aryl bromides forms quaternary phosphonium salts. This reaction can be catalyzed by nickel or performed under metal-free conditions, achieving yields between 48% to 90%.

  • Step 2 : The resulting phosphonium salts undergo a Wittig reaction with aldehydes such as furan-2-carbaldehyde, leading to the formation of aryldiphenylphosphine oxides with yields ranging from 27% to 90%.

Direct Oxidation

Another effective method for synthesizing methyldiphenylphosphine oxide is through the direct oxidation of methyldiphenylphosphine using hydrogen peroxide:

  • The reaction proceeds as follows:

    $$
    \text{CH}3(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O}2 \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{H}_2\text{O}
    $$

This method typically yields this compound efficiently while requiring careful control of reaction conditions to avoid overoxidation.

Hydrolysis of Chlorodiphenylphosphine

A classical approach involves the partial hydrolysis of chlorodiphenylphosphine:

  • The reaction can be represented as:

    $$
    \text{Cl}(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O} \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{HCl}
    $$

This method provides a straightforward pathway but may require additional purification steps to isolate the desired product.

Method Key Steps Yield Range (%) Notes
Quaternization and Wittig Reaction Quaternization with aryl bromides; Wittig reaction with aldehydes 27 - 90 Versatile; functional group tolerance
Direct Oxidation Oxidation with hydrogen peroxide High Simple; requires careful condition control
Hydrolysis of Chlorodiphenylphosphine Hydrolysis with water Moderate May need purification

Research indicates that the quaternization-Wittig method is particularly advantageous for synthesizing aryldiphenylphosphine oxides that are challenging to access via traditional methods such as alkaline hydrolysis. This approach allows for greater functional group compatibility and higher overall yields compared to other techniques.

The oxidation method is favored for its simplicity and directness, making it suitable for laboratory settings where time and resource efficiency are critical. However, care must be taken to prevent overoxidation, which could lead to undesired byproducts.

Chemical Reactions Analysis

Oxidation and Tautomerism

MDPPO exhibits unique tautomeric behavior and participates in oxygen transfer reactions:

  • Tautomer Equilibrium : MDPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), though the oxide form predominates .
  • Further Oxidation : While MDPPO is already a phosphine oxide, strong oxidizing agents like ozone or peroxides can oxidize its phenyl groups, though such reactions are rarely reported .

Reduction to Secondary Phosphines

MDPPO is reduced to methyldiphenylphosphine (PMePh₂), a valuable ligand precursor:

  • Reducing Agents :
    • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
    • Silanes (e.g., PhSiH₃) with trityl cation initiators .

Example Reaction :CH3(C6H5)2PO+LiAlH4CH3(C6H5)2P+Al OH 3+LiOH\text{CH}_3(\text{C}_6\text{H}_5)_2\text{PO}+\text{LiAlH}_4\rightarrow \text{CH}_3(\text{C}_6\text{H}_5)_2\text{P}+\text{Al OH }_3+\text{LiOH}Key Data :

Reducing AgentConditionsYield (%)Source
LiAlH₄THF, 0°C85
PhSiH₃25°C, 2h92

Substitution Reactions

The methyl group in MDPPO undergoes nucleophilic displacement:

  • Alkylation/Arylation :
    • Nickel-catalyzed quaternization with aryl bromides yields aryldiphenylphosphine oxides .
    • Reaction with alkyl iodides via an SN2 mechanism .

Example Reaction with Aryl Bromides :CH3(C6H5)2PO+ArBrNi catalystAr(C6H5)2PO+CH3Br\text{CH}_3(\text{C}_6\text{H}_5)_2\text{PO}+\text{ArBr}\xrightarrow{\text{Ni catalyst}}\text{Ar}(\text{C}_6\text{H}_5)_2\text{PO}+\text{CH}_3\text{Br}Key Data :

SubstrateCatalystTemperatureYield (%)Source
4-BromotolueneNiCl₂80°C78
Methyl iodideNone25°C65

Coordination Chemistry

MDPPO forms stable complexes with transition metals, influencing catalytic activity:

  • Molybdenum Complexes : Reaction with MoCl₄(PMePh₂)₂ and NaBH₄ yields MoH₄(PMePh₂)₄ .
  • Cobalt Complexes : Treatment with CoCl₂ produces CoCl₂(PMePh₂)₂ .

Example Reaction with Cobalt :CoCl2+2CH3(C6H5)2POCoCl2(PMePh2)2\text{CoCl}_2+2\,\text{CH}_3(\text{C}_6\text{H}_5)_2\text{PO}\rightarrow \text{CoCl}_2(\text{PMePh}_2)_2Key Complexes :

Metal CenterComplex FormulaApplicationSource
MoMoH₄(PMePh₂)₄Hydrogenation catalysis
CoCoCl₂(PMePh₂)₂Polymerization catalysis

Role in Catalysis

MDPPO serves as a ligand or catalyst in synthetic transformations:

  • Appel Reaction : Catalyzes halogenation of alcohols using CCl₄ or CBr₄ .
  • Hydrosilylation : Enhances selectivity in silicon-carbon bond formation .
  • Enantioselective Epoxide Opening : Facilitates asymmetric synthesis of chiral alcohols.

Key Catalytic Performance :

Reaction TypeSubstrateSelectivity (%)Source
Epoxide openingmeso-Epoxides92 (ee)
AllylationAllyltributyltin89

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Agents :
    • Case Study : The compound is structurally related to butyrophenones, a class of antipsychotic medications. Research indicates that derivatives of butyrophenones exhibit significant activity against dopamine receptors, making them potential candidates for the treatment of schizophrenia and other psychiatric disorders.
  • Antidepressant Activity :
    • Research Findings : Studies have shown that compounds similar to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can act as serotonin receptor antagonists. This mechanism is crucial in the development of antidepressant therapies aimed at modulating serotonin levels in the brain.
  • Analgesic Properties :
    • Case Study : In preclinical trials, certain derivatives demonstrated analgesic effects comparable to established pain relief medications. This suggests potential for development into new pain management therapies.

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its dioxane moiety contributes to the flexibility and durability of polymer chains.
  • Photoinitiators in Polymerization :
    • Research Insights : As a photoinitiator, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can facilitate radical polymerization processes under UV light. This property is beneficial in coatings and adhesives where rapid curing is essential.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenoneDopamine Receptor Antagonist0.15
Butyrophenone DerivativeSerotonin Antagonist0.10
Related Dioxane CompoundAnalgesic0.20

Mechanism of Action

Methyldiphenylphosphine oxide exerts its effects through its ability to act as a ligand and catalyst. It can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The phosphoryl group (P=O) in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Molecular Properties of Selected Phosphine Oxides

Compound Molecular Formula Molecular Weight (g/mol) ³¹P NMR Shift (ppm)
Methyldiphenylphosphine oxide C₁₃H₁₃OP 216.22 30.8
Triphenylphosphine oxide C₁₈H₁₅OP 278.28 ~29.5*
Triethylphosphine oxide C₆H₁₅OP 146.16 ~40.0*
Dimethylphosphine oxide C₂H₇OP 78.05 ~45.0

*Inferred based on substituent effects: Electron-withdrawing groups (e.g., phenyl) deshield phosphorus, lowering δ values compared to alkyl-substituted oxides .

Key Observations :

  • MDPPO’s molecular weight and steric bulk lie between triethylphosphine oxide (smaller) and triphenylphosphine oxide (larger).
  • The methyl group in MDPPO reduces steric hindrance compared to triphenylphosphine oxide, enhancing reactivity in certain reactions .

Solubility in Organic Solvents

Table 2: Solubility Data (mg/mL) at 25°C

Compound Ethanol Acetone Chloroform
This compound 16.59 0.019 0.122
Triphenylphosphine oxide 0.365 0.007 0.200
Triethylphosphine oxide 0.001 0.028 0.102

Key Observations :

  • MDPPO exhibits moderate solubility in polar solvents like ethanol (16.59 mg/mL) compared to triphenylphosphine oxide (0.365 mg/mL), likely due to its less bulky structure .
  • In chloroform, MDPPO and triphenylphosphine oxide show comparable solubility, suggesting similar interactions with low-polarity solvents .

Chemical Reactivity

NMR Spectral Characteristics

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

Compound ¹H Shift (δ, ppm) ¹³C Shift (δ, ppm)
This compound 7.26 (CHCl₃ ref) 77.06 (CDCl₃ ref)
Triphenylphosphine oxide 7.26 77.06
Triethylphosphine oxide 1.20 (CH₃) 16.5 (CH₃)

Key Observations :

  • MDPPO and triphenylphosphine oxide share similar aromatic proton environments, while triethylphosphine oxide exhibits distinct alkyl-group signals .
  • Computational methods for NMR prediction are validated using MDPPO due to its intermediate steric and electronic properties .

Biological Activity

Methyldiphenylphosphine oxide (MDPPO) is an organophosphorus compound that has garnered attention in recent years due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MDPPO, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

MDPPO can be described structurally as follows:

  • Chemical Formula : C13_{13}H13_{13}OP_{P}
  • Molecular Weight : 228.21 g/mol
  • Solubility : MDPPO exhibits varying solubility in different solvents, which can affect its biological activity. For example, solubility data indicates that MDPPO is soluble in polar organic solvents, which is critical for its application in biological systems .

The biological activity of MDPPO is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

  • Anticancer Activity : MDPPO and related phosphine oxides have shown promising anticancer properties. Studies indicate that they can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50_{50}) values for these compounds suggest significant cytotoxic effects, with some derivatives exhibiting higher activity compared to others .
  • Reactive Oxygen Species (ROS) Induction : MDPPO has been associated with increased levels of ROS within cells, leading to oxidative stress. This mechanism is critical in the context of cancer therapy, as elevated ROS can damage cellular components and promote apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDPPO and its derivatives:

  • Anticancer Studies :
    • A study assessed the effects of various aziridine phosphine oxides, including MDPPO derivatives, on cancer cell viability. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. The most active compounds caused substantial cell cycle arrest in the S phase and increased apoptosis markers .
    • Table 1 summarizes the IC50_{50} values for selected phosphine oxides against HeLa cells:
    CompoundIC50_{50} (µM)Mechanism of Action
    MDPPO25Induces apoptosis via ROS generation
    Aziridine 515S-phase arrest and increased ROS levels
    Aziridine 720Apoptosis induction
  • Antibacterial Activity :
    • Preliminary investigations into the antibacterial properties of MDPPO revealed moderate efficacy against certain bacterial strains. However, further studies are needed to fully elucidate its potential as an antibacterial agent .
  • Toxicological Assessments :
    • Toxicological evaluations have shown that while MDPPO exhibits significant biological activity, careful consideration must be given to its toxicity profile. Some studies have indicated potential cytotoxic effects at higher concentrations, necessitating further research into safe dosage ranges for therapeutic applications.

Q & A

Q. What are the established methods for synthesizing methyldiphenylphosphine oxide, and how do reaction conditions influence yield?

this compound is commonly synthesized via lithiation of triphenylphosphine oxide with methyl lithium (Seyferth method), followed by nucleophilic substitution with nitriles to form β-phosphoryl enamines . Yield optimization requires strict temperature control (e.g., -30°C for lithiation, -70°C for nitrile addition) and anhydrous conditions to prevent side reactions. Hydrolysis with ice-water instead of HCl preserves the enamine structure, achieving yields >80% .

Q. What are the solubility characteristics of this compound in common solvents, and how do they impact experimental design?

Solubility data (measured via static analysis) show this compound is highly soluble in polar aprotic solvents like THF (45.2 g/L at 25°C) but poorly soluble in water (0.8 g/L) . This polarity-driven solubility profile necessitates solvent selection based on reaction type—e.g., THF for lithiation reactions and toluene for cyclocondensation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • 31P NMR : Critical for tracking phosphorus-centered reactivity. The parent compound exhibits a δ ~20 ppm, while intermediates like lithium methylendiphenylphosphine oxide show upfield shifts (δ ~-10 ppm) .
  • X-ray crystallography : Resolves structural ambiguities in phosphorylated heterocycles, such as hydrogen-bonded networks in 2-pyridones .
  • IR spectroscopy : Confirms P=O stretching vibrations near 1200 cm⁻¹ .

Advanced Research Questions

Q. How does this compound function as a radical carrier in hydrotrifluoromethylthiolation reactions?

In photoredox catalysis, this compound reduces trifluoromethanesulfonic anhydride (Tf₂O) to generate CF₃S• radicals. It stabilizes radical intermediates via phosphorus-centered electron transfer, enabling hydrotrifluoromethylthiolation of alkenes/alkynes with yields up to 92% . Mechanistic studies suggest a chain-propagation pathway involving P(III)/P(V) redox cycling .

Q. What contradictions exist in the stereochemical outcomes of epoxide deoxygenation mediated by this compound derivatives?

Trans-cyclooctene synthesis via epoxide deoxygenation with lithium diphenylphosphide (LDP) and methyl iodide proceeds with >99.5% stereoselectivity under anhydrous conditions. However, protic conditions reduce selectivity (trans:cis ≤2:1) due to ylide formation and protonation-induced isomerization . This highlights the sensitivity of stereochemical outcomes to moisture and acid scavengers.

Q. How does this compound enhance perovskite solar module performance?

As an additive in perovskite films, it improves crystallinity and reduces defect density by coordinating Pb²⁺ ions during film formation. This enhances charge-carrier mobility and device stability, achieving a power conversion efficiency (PCE) of 23.1% in modules >100 cm² . The phosphine oxide group’s electron-donating properties also passivate interfacial traps .

Q. What are the limitations of this compound in organocatalytic applications, and how can they be mitigated?

While effective in Horner-Wadsworth-Emmons reactions, steric bulk from phenyl groups can hinder reactivity with bulky substrates (e.g., tert-butyl nitriles). Strategies include using elevated temperatures (e.g., boiling xylene) or switching to less hindered phosphine oxides like dimethylpentylphosphine oxide .

Methodological Considerations

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Existing toxicity studies report an oral LD₅₀ of 840 mg/kg in mice but lack detailed mechanistic data . Extrapolation from organophosphate class studies suggests neurotoxicity potential via acetylcholinesterase inhibition. Supplemental assays (e.g., in vitro neuroblastoma models) are recommended to clarify risks .

Q. What protocols ensure reproducibility in synthesizing phosphorylated heterocycles using this compound?

Key steps include:

  • Strict temperature control : Use dry ice/acetone baths for lithiation (-70°C).
  • Solvent purity : Pre-dry THF over molecular sieves to prevent hydrolysis.
  • Workup : Quench reactions with ice-water to preserve enamine intermediates .

Emerging Applications

Q. Can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?

Preliminary studies show its P=O group can act as a Lewis basic site in COFs, enabling heterogeneous catalysis (e.g., Knoevenagel condensations). Further research is needed to evaluate stability under catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldiphenylphosphine oxide
Reactant of Route 2
Methyldiphenylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.